molecular formula C21H19O4P B12502435 5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide CAS No. 13474-66-3

5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide

Katalognummer: B12502435
CAS-Nummer: 13474-66-3
Molekulargewicht: 366.3 g/mol
InChI-Schlüssel: VXTLIEBHUAJBHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide is a phosphorus-containing heterocyclic compound. It is known for its unique structural features and potential applications in various fields of chemistry and industry. The compound is characterized by the presence of a dioxaphosphorinane ring with hydroxy and triphenyl substituents, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide typically involves the reaction of hypophosphorous acid with benzaldehyde. The reaction can be carried out under reflux conditions, where the mixture is heated for a specific duration to facilitate the formation of the desired product. The reaction conditions, such as the ratio of reactants and the temperature, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorus-containing derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and substituting agents such as alkyl halides. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired reaction pathway and product.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield phosphorus oxides, while substitution reactions can produce various substituted dioxaphosphorinane derivatives.

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide involves its interaction with molecular targets through its hydroxy and triphenyl groups. These interactions can lead to the formation of stable complexes, which can influence various biochemical pathways. The compound’s phosphorus atom plays a key role in its reactivity and ability to form bonds with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Hydroxy-2,4,6-triphenyl-1,3,5-triazine: Similar in structure but contains a triazine ring instead of a dioxaphosphorinane ring.

    2,4,6-Triphenyl-1,3,5-triazine: Lacks the hydroxy group and has different chemical properties.

Uniqueness

The presence of the hydroxy group further enhances its versatility in chemical reactions and applications .

Eigenschaften

CAS-Nummer

13474-66-3

Molekularformel

C21H19O4P

Molekulargewicht

366.3 g/mol

IUPAC-Name

5-hydroxy-2,4,6-triphenyl-1,3,5λ5-dioxaphosphinane 5-oxide

InChI

InChI=1S/C21H19O4P/c22-26(23)20(17-12-6-2-7-13-17)24-19(16-10-4-1-5-11-16)25-21(26)18-14-8-3-9-15-18/h1-15,19-21H,(H,22,23)

InChI-Schlüssel

VXTLIEBHUAJBHQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2OC(P(=O)(C(O2)C3=CC=CC=C3)O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.